

Chemical structure and properties of PF-06751979

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Compound of Interest

Compound Name: PF-06751979

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In-Depth Technical Guide: PF-06751979

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **PF-06751979**, a potent and selective inhibitor of the β -site amyloid precursor protein cleaving enzyme 1 (BACE1).

Chemical Structure and Identification

PF-06751979 is a small molecule inhibitor characterized by a complex heterocyclic scaffold.

- IUPAC Name: N-(2-((4aR,6S,8aR)-2-amino-6-methyl-4,4a,5,6-tetrahydropyrano[3,4-d][1,2]thiazin-8a(8H)-yl)thiazol-4-yl)-5-(difluoromethoxy)picolinamide
- Chemical Formula: $C_{18}H_{19}F_2N_5O_3S_2$
- SMILES: NC1=NC(C2(CCN3C2SC1)C--INVALID-LINK--OC3)=CS2
- InChI Key: ZLZUHACSRMOLLV-RAALSFIWSA-N

Physicochemical Properties

The physicochemical properties of **PF-06751979** contribute to its drug-like characteristics, including its ability to penetrate the blood-brain barrier. While experimental data for pKa and

aqueous solubility are not publicly available, calculated and other relevant properties are summarized below.

Property	Value	Source
Molecular Weight	455.50 g/mol	[1]
XLogP3	1.8	-
Hydrogen Bond Donors	2	-
Hydrogen Bond Acceptors	8	-
Rotatable Bond Count	4	-
Topological Polar Surface Area	134 Å ²	-
pKa	Data not available	-
Aqueous Solubility	Data not available	-

Biological Activity and Selectivity

PF-06751979 is a highly potent inhibitor of BACE1, the rate-limiting enzyme in the amyloidogenic processing of amyloid precursor protein (APP). Its efficacy is coupled with significant selectivity over the homologous enzyme BACE2 and other aspartyl proteases, which is a critical attribute for minimizing off-target effects.

Assay Type	Target	IC ₅₀ (nM)	Selectivity (fold)
Radioligand Binding Assay	BACE1	7.3	26.6-fold vs BACE2
Fluorescence Polarization (FP) Assay	BACE1	26.9	8.8-fold vs BACE2
Fluorescence Polarization (FP) Assay	BACE2	238	-
Fluorescence Polarization (FP) Assay	Cathepsin D	>60,000	~2,230-fold vs BACE1
Cell-based sAPP β Production Assay	BACE1	5.0	-

Data sourced from O'Neill, B. T., et al. (2018).[1][2][3]

Pharmacokinetics

Phase I clinical trials in healthy adults have characterized the pharmacokinetic profile of **PF-06751979** following oral administration. The compound was generally well-tolerated, with dose-proportional increases in exposure.[3]

Table 4.1: Single Ascending Dose Pharmacokinetic Parameters in Healthy Adults

Dose	Cmax (ng/mL)	Tmax (hr)	AUCinf (ng-hr/mL)
3 mg	8.4	4.03	160.7
12 mg	27.4	4.11	545.8
40 mg	78.7	4.08	2004
160 mg	530.8	3.03	11880
200 mg	643.2	4.00	14810
400 mg	1436.0	3.02	31100
540 mg	1829.0	3.01	38510

Data represents geometric means. Sourced from Ahn, J. E., et al. (2019).[3]

Table 4.2: Multiple Ascending Dose Pharmacokinetic Parameters in Healthy Adults (Day 14)

Dose (once daily)	Cmax (ng/mL)	Tmax (hr)	AUC _t (ng-hr/mL)
10 mg	35.8	4.00	545
30 mg	134.1	2.02	2154
90 mg	438.2	2.03	7414
275 mg	1391.0	2.02	24080

Data represents geometric means. Sourced from Ahn, J. E., et al. (2019).[3]

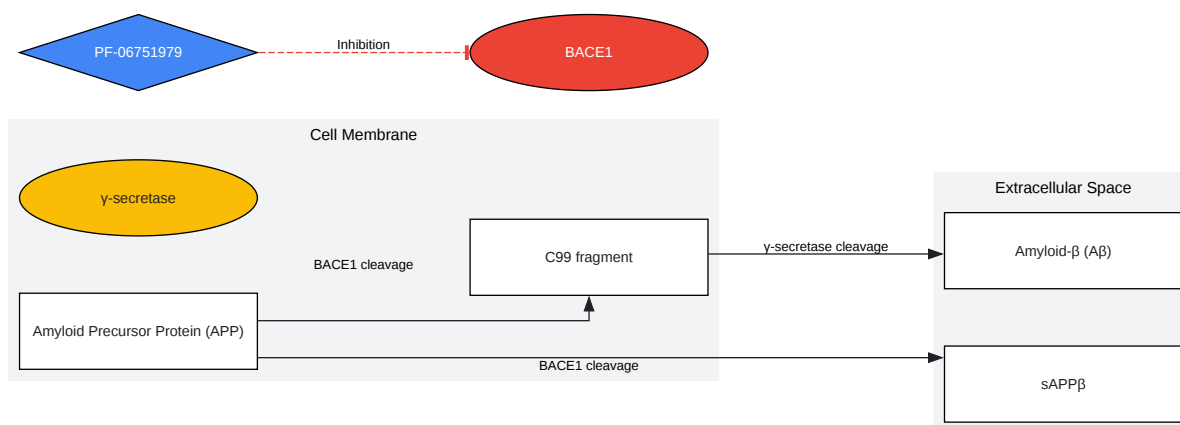
Pharmacodynamics

The pharmacodynamic effects of **PF-06751979** were assessed by measuring the reduction of amyloid- β (A β) peptides in the cerebrospinal fluid (CSF) and plasma of healthy volunteers. The results demonstrated a robust, dose-dependent reduction in the levels of A β 40 and A β 42, confirming target engagement in the central nervous system.[3]

At a dose of 275 mg once daily for 14 days, **PF-06751979** led to an approximate 92% reduction in CSF A β 40 and a 93% reduction in CSF A β 42.[3]

Signaling Pathway

PF-06751979 targets the amyloidogenic pathway of amyloid precursor protein (APP) processing. By inhibiting BACE1, it prevents the initial cleavage of APP into the sAPP β and C99 fragments, thereby reducing the subsequent generation of A β peptides by γ -secretase.



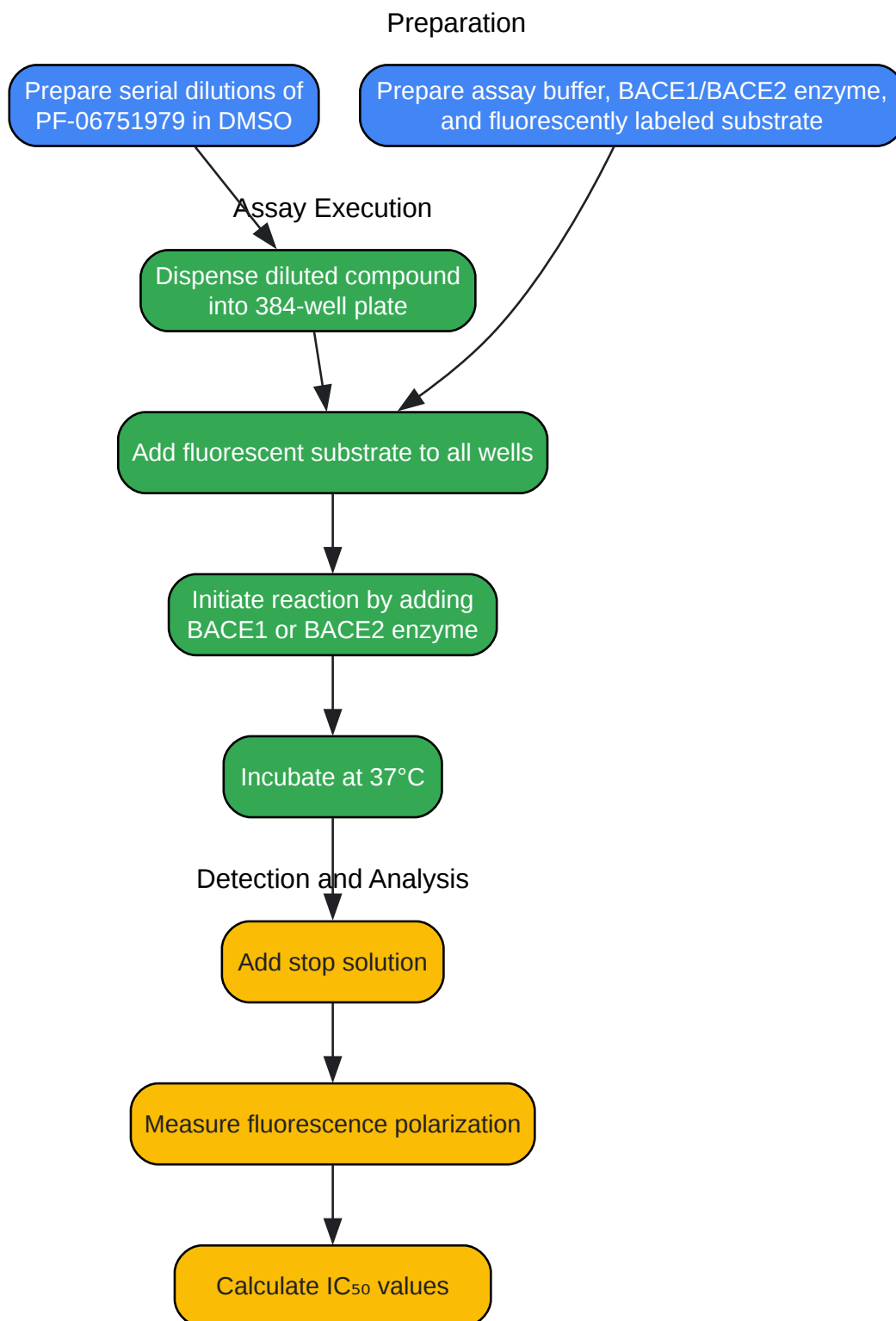
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Amyloid Precursor Protein (APP) Processing Pathway and Inhibition by **PF-06751979**.

Experimental Protocols

BACE1 and BACE2 Fluorescence Polarization (FP) Assay

This protocol outlines the methodology for determining the in vitro potency of **PF-06751979** against BACE1 and BACE2 using a fluorescence polarization assay.



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Workflow for the BACE1/BACE2 Fluorescence Polarization Assay.

Detailed Steps:

- **Compound Preparation:** A dilution series of **PF-06751979** is prepared in 100% DMSO.
- **Assay Plate Preparation:** The diluted compound is dispensed into a 384-well black assay plate.
- **Reagent Addition:** A fluorescently labeled BACE1/BACE2 substrate is added to all wells, followed by the addition of either BACE1 or BACE2 enzyme to initiate the reaction. The final concentration of the substrate is typically in the nanomolar range, and the enzyme concentration is optimized for signal-to-background ratio.
- **Incubation:** The plate is incubated at 37°C for a specified period to allow for enzymatic cleavage of the substrate.
- **Reaction Termination:** A stop solution is added to halt the enzymatic reaction.
- **Detection:** The fluorescence polarization of each well is measured using a suitable plate reader. A decrease in polarization indicates substrate cleavage.
- **Data Analysis:** The data is normalized to controls, and the half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Radioligand Binding Assay

A radioligand binding assay was also utilized to determine the binding affinity of **PF-06751979** to BACE1. While a specific detailed protocol for **PF-06751979** is not publicly available, a general methodology is described below.

General Protocol:

- **Membrane Preparation:** Cell membranes expressing recombinant human BACE1 are prepared.

- **Assay Setup:** The assay is typically performed in a 96-well plate format. Each well contains the BACE1-expressing membranes, a radiolabeled BACE1 inhibitor (radioligand), and varying concentrations of the unlabeled test compound (**PF-06751979**).
- **Incubation:** The plate is incubated to allow the binding of the radioligand and the test compound to reach equilibrium.
- **Separation of Bound and Free Ligand:** The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
- **Detection:** The amount of radioactivity retained on the filter is quantified using a scintillation counter.
- **Data Analysis:** The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled inhibitor) from the total binding. The IC₅₀ value for the test compound is determined by analyzing the competition binding data.

Clinical Development and Status

PF-06751979 underwent Phase I clinical trials (NCT02509117, NCT02793232, and NCT03126721) to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy adult and elderly subjects. The results from these studies were promising, demonstrating good tolerability and robust, dose-dependent target engagement in the CNS.[3] However, the clinical development of **PF-06751979** was discontinued as part of a strategic decision by the developer to exit neuroscience research.

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